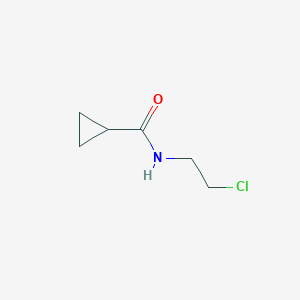

N-(2-chloroethyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-(2-chloroethyl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO/c7-3-4-8-6(9)5-1-2-5/h5H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBDAVGOSHTAOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53487-37-9 | |

| Record name | N-(2-chloroethyl)cyclopropanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"N-(2-chloroethyl)cyclopropanecarboxamide" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-chloroethyl)cyclopropanecarboxamide

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a valuable chemical intermediate. The document is structured to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical, field-proven protocols. We will explore the prevalent synthetic strategy via nucleophilic acyl substitution, detailing the causality behind experimental choices, and present a full suite of characterization data, including NMR, IR, and MS analysis, to ensure a self-validating system for compound identity and purity.

Introduction: Strategic Importance of the Cyclopropylamide Scaffold

This compound is a bifunctional molecule of significant interest in medicinal and agrochemical research. Its structure incorporates two key features:

-

The Cyclopropyl Ring: This small, rigid carbocycle is a prevalent motif in modern drug design. Its incorporation often enhances metabolic stability, improves binding affinity to biological targets, and modulates the pharmacokinetic profile of a parent molecule.

-

The 2-Chloroethylamide Moiety: This functional group is a masked electrophile. The presence of the chlorine atom makes it a latent alkylating agent, capable of forming covalent bonds with nucleophilic residues in biological macromolecules. This reactivity is harnessed in the design of certain targeted therapeutic agents.

Given these features, this compound serves as a critical building block for creating more complex molecules with potential biological activity. This guide offers a robust framework for its reliable synthesis and rigorous characterization.

Synthesis of this compound

The most direct and industrially scalable approach to synthesizing this compound is through the amidation of a cyclopropane-derived acylating agent with 2-chloroethylamine. The preferred method involves the use of cyclopropanecarbonyl chloride due to its high reactivity, which ensures efficient conversion under mild conditions.[1][2]

Reaction Principle: Nucleophilic Acyl Substitution

The core of the synthesis is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-chloroethylamine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of cyclopropanecarbonyl chloride.[2] The reaction proceeds via a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A non-nucleophilic organic base, such as triethylamine (TEA), is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Synthetic Workflow

The overall process, from commercially available starting materials to the purified product, is outlined below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

2-Chloroethylamine hydrochloride (1.0 eq)

-

Cyclopropanecarbonyl chloride (1.05 eq)[3]

-

Triethylamine (TEA) (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloroethylamine hydrochloride (1.0 eq) and anhydrous DCM.

-

Base Addition: Cool the resulting suspension to 0 °C using an ice-water bath. Add triethylamine (2.2 eq) dropwise via syringe. The first equivalent of TEA deprotonates the amine hydrochloride salt to generate the free amine in situ, while the second equivalent neutralizes the HCl produced during the acylation.

-

Acylation: Dissolve cyclopropanecarbonyl chloride (1.05 eq) in anhydrous DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred reaction mixture at 0 °C over 30 minutes. The slight excess of the acid chloride ensures complete consumption of the amine.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x). This removes triethylamine hydrochloride salt and any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified either by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are representative of pure this compound.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~6.5-7.0 (br s, 1H, NH ), 3.65 (t, 2H, -CH₂Cl ), 3.50 (q, 2H, -NHCH₂ -), 1.45 (m, 1H, cyclopropyl-CH ), 1.00 (m, 2H, cyclopropyl-CH₂ ), 0.80 (m, 2H, cyclopropyl-CH₂ ). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~173.5 (C=O), ~42.5 (-C H₂Cl), ~40.0 (-NHC H₂-), ~13.5 (cyclopropyl-C H), ~7.5 (cyclopropyl-C H₂). |

| IR Spectroscopy (ATR) | ν (cm⁻¹): ~3300 (N-H stretch), ~3080 & 3010 (cyclopropyl C-H stretch), ~2950 (aliphatic C-H stretch), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~750 (C-Cl stretch).[4] |

| Mass Spectrometry (ESI+) | m/z: Calculated for C₆H₁₀ClNO [M+H]⁺: 148.0524; Found: 148.0529. A characteristic isotopic pattern for chlorine ([M+H]⁺ and [M+2+H]⁺ in a ~3:1 ratio) should be observed. |

Note: NMR chemical shifts are predictive and may vary slightly based on solvent and concentration. The pattern of cyclopropyl protons in ¹H NMR is often complex due to diastereotopicity.

Rationale for Spectroscopic Assignments

-

¹H NMR: The broad singlet for the amide proton is characteristic. The two methylene groups (-NHCH₂ - and -CH₂ Cl) appear as distinct triplets or quartets due to coupling with adjacent protons. The cyclopropyl protons reside in the highly shielded upfield region, a hallmark of this strained ring system.[5]

-

¹³C NMR: The carbonyl carbon is significantly deshielded, appearing far downfield. The carbons attached to heteroatoms (N and Cl) are found in the mid-range, while the aliphatic cyclopropyl carbons are located in the upfield region.[6][7]

-

IR Spectroscopy: The presence of a strong absorption around 1640 cm⁻¹ (Amide I) and another at ~1550 cm⁻¹ (Amide II), coupled with a sharp N-H stretch at ~3300 cm⁻¹, is definitive proof of a secondary amide. The C-Cl stretch provides evidence for the chloroethyl moiety.[8][9][10]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition. The isotopic signature of chlorine is a crucial validation point that must be observed.[11][12]

Safety, Handling, and Storage

Safety:

-

Cyclopropanecarbonyl chloride is corrosive, flammable, and highly moisture-sensitive.[1][3][13] It reacts with water to produce corrosive HCl gas.[2] Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

2-Chloroethylamine hydrochloride is toxic and an irritant. Avoid inhalation and skin contact.

-

Triethylamine is flammable and has a strong, unpleasant odor. It should be handled in a fume hood.

Handling: All manipulations, especially those involving cyclopropanecarbonyl chloride, should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of this compound via the acylation of 2-chloroethylamine with cyclopropanecarbonyl chloride. The provided step-by-step protocol, rooted in the principles of nucleophilic acyl substitution, offers a clear path for its preparation. Furthermore, the comprehensive characterization data serves as a benchmark for validating the structure and purity of the final product, ensuring its suitability for subsequent applications in research and development.

References

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanecarboxamide, n-(2-chloroethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanecarboxamide, n-(2-chloroethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanecarboxamide, n-(2-chloroethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). US5068428A - Process for the preparation of cyclopropanecarboxamide.

- Google Patents. (n.d.). US5659081A - Process for the preparation of cyclopropanecarboxamide.

-

National Institutes of Health. (n.d.). Cyclopropanecarboxamide. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.

-

National Institutes of Health. (n.d.). Synthesis and evaluation of several new (2-chloroethyl)nitrosocarbamates as potential anticancer agents. PubMed. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Fast quantification of cyclophosfamide and its N-dechloroethylated metabolite 2-dechloroethylcyclophosphamide in human plasma by UHPLC-MS/MS. PubMed. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-(2-Chloroethyl)-1-phenylcyclopropanecarboxamide. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). EP0003683B1 - Process for preparing high cis 3-(2,2,2-trichloroethyl)-2,2-dimethylcyclopropane-1-carboxylates.

- Google Patents. (n.d.). CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride.

-

NIST. (n.d.). Cyclopropanecarboxamide. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Direct Amidation of Carboxylic Acids with Nitroarenes. PubMed. Retrieved from [Link]

-

MDPI. (2023). Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-(Cyclopropylmethyl)cyclopropanecarboxamide. PubChem. Retrieved from [Link]

-

Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of bis (2-chloroethyl) amine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Cyclopropanecarbonyl Chloride | 4023-34-1 [chemicalbook.com]

- 4. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 5. CYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR spectrum [chemicalbook.com]

- 8. Cyclohexanecarboxamide, n-(2-chloroethyl)- [webbook.nist.gov]

- 9. Cyclohexanecarboxamide, n-(2-chloroethyl)- [webbook.nist.gov]

- 10. Cyclohexanecarboxamide, n-(2-chloroethyl)- [webbook.nist.gov]

- 11. Fast quantification of cyclophosfamide and its N-dechloroethylated metabolite 2-dechloroethylcyclophosphamide in human plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cyclopropanecarbonyl chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

"N-(2-chloroethyl)cyclopropanecarboxamide" chemical properties and structure

An In-Depth Technical Guide to N-(2-chloroethyl)cyclopropanecarboxamide: Structure, Properties, and Reactivity

Disclaimer: Direct experimental data for this compound is limited in publicly accessible literature. This guide has been constructed by a senior application scientist, synthesizing information from structurally related compounds and established principles of organic chemistry to provide a comprehensive and predictive overview for research and development professionals. All properties and protocols should be considered theoretical until validated experimentally.

Introduction

This compound is a fascinating molecule that merges two key functional groups of significant interest in medicinal chemistry and synthetic methodology: the strained cyclopropane ring and the reactive N-(2-chloroethyl)amine moiety. The cyclopropane group, a common motif in numerous natural products and pharmaceuticals, imparts unique conformational constraints and metabolic stability.[1] Concurrently, the N-(2-chloroethyl) group is the cornerstone of nitrogen mustards, a class of potent alkylating agents historically used in chemotherapy.[2] The combination of these two functionalities in a single molecule suggests a rich chemical reactivity profile and a high potential for applications in drug discovery as a covalent modifier or as a versatile synthetic intermediate. This guide provides an in-depth analysis of its structure, predicted properties, logical synthetic routes, and anticipated reactivity.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a central amide linkage connecting a cyclopropyl group to a 2-chloroethyl chain. The high ring strain of the cyclopropane ring (approximately 28 kcal/mol) and the electrophilic nature of the chloroethyl group are the dominant features influencing its chemical behavior.[3]

Structural Representation

Caption: 2D Chemical Structure of this compound.

Conformational Analysis

Computational studies on the parent cyclopropanecarboxamide indicate a conformational preference where the carbonyl group (C=O) is eclipsed with the cyclopropane ring (cis conformer).[4] This is due to favorable orbital interactions. A similar cis preference is expected for this compound, which would influence its receptor binding and reactivity.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for this compound. These values are derived from computational models and by analogy to related compounds, such as cyclopropanecarboxamide and N-(2-Chloroethyl)-1-phenylcyclopropanecarboxamide.[5][6]

| Property | Predicted Value | Reference/Basis |

| Molecular Formula | C₆H₁₀ClNO | Calculated |

| Molecular Weight | 147.60 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Appearance | White to off-white solid | Analogy to Cyclopropanecarboxamide[7] |

| Melting Point | Not Determined (Est. 70-90 °C) | Inferred from analogs |

| Boiling Point | Not Determined | - |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water | Inferred from amide functionality |

| XLogP3 | ~1.0 | Estimated based on analogs |

Proposed Synthesis Pathway

The most direct and industrially scalable approach to synthesize this compound is via the acylation of 2-chloroethylamine with cyclopropanecarbonyl chloride. This is a standard Schotten-Baumann type reaction for amide formation.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound.

Materials:

-

Cyclopropanecarbonyl chloride (1.0 eq)

-

2-Chloroethylamine hydrochloride (1.05 eq)

-

Triethylamine (Et₃N) (2.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 2-chloroethylamine hydrochloride (1.05 eq) and anhydrous DCM. Cool the resulting slurry to 0 °C in an ice bath.

-

Base Addition: Slowly add triethylamine (2.2 eq) to the slurry. The first equivalent will neutralize the hydrochloride salt, and the second will act as the base for the acylation reaction. Stir for 15 minutes at 0 °C.

-

Acylation: Dissolve cyclopropanecarbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this molecule is dominated by the N-(2-chloroethyl) moiety, which functions as a masked alkylating agent.

Formation of the Aziridinium Ion

In a biological or protic environment, the lone pair of electrons on the amide nitrogen can displace the chloride ion via an intramolecular nucleophilic substitution (Sɴi). This process forms a highly strained and electrophilic aziridinium ion. This intermediate is the key reactive species responsible for alkylation.

Caption: Mechanism of activation and alkylation via aziridinium ion formation.

This reactivity profile is analogous to that of classic nitrogen mustards used in oncology. The aziridinium ion readily reacts with soft nucleophiles, such as the N7 of guanine in DNA or cysteine residues in proteins, leading to covalent bond formation.

Potential Applications

-

Drug Development: As a potential targeted covalent inhibitor. The cyclopropane moiety can be tailored to provide specific binding to a target protein, positioning the chloroethyl group for covalent modification of a nearby nucleophilic residue.

-

Chemical Biology: As a probe to identify and label specific proteins in complex biological systems.

-

Synthetic Intermediate: The compound can serve as a building block for more complex molecules, where the chloroethyl group can be further functionalized.

Safety and Handling

CAUTION: Given the presence of the N-(2-chloroethyl) group, this compound must be handled as a potential mutagen, carcinogen, and toxic substance . It is a potential alkylating agent.[8]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and safety goggles when handling this compound.

-

Handling: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Predicted Spectroscopic Data

While experimental spectra are not available, the following are predicted key features:

-

¹H NMR:

-

Multiplets in the 0.7-1.1 ppm range corresponding to the cyclopropyl methylene protons.

-

A multiplet around 1.4-1.6 ppm for the cyclopropyl methine proton.

-

Two triplets in the 3.5-3.8 ppm range for the two CH₂ groups of the ethyl chain.

-

A broad singlet for the N-H proton, likely in the 5.5-6.5 ppm range.

-

-

¹³C NMR:

-

Signals for the cyclopropyl carbons around 7-15 ppm.

-

Signals for the ethyl carbons around 40-45 ppm.

-

A signal for the amide carbonyl carbon around 170-175 ppm.

-

-

IR Spectroscopy:

-

A strong C=O stretch for the amide at ~1640-1680 cm⁻¹.

-

An N-H stretch around 3300 cm⁻¹.

-

C-H stretches for the cyclopropane ring just above 3000 cm⁻¹.

-

References

-

PubChem. Cyclopropanecarboxamide. National Center for Biotechnology Information. [Link]

-

PubChem. N-(2-Chloroethyl)-1-phenylcyclopropanecarboxamide. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of Cyclopropanecarboxamide (CAS 6228-73-5). [Link]

-

PubChem. (2-Chloroethyl)cyclopentane. National Center for Biotechnology Information. [Link]

-

Chemsrc. ethyl 2-(2-chloroethyl)cyclopropane-1-carboxylate. [Link]

-

PubChem. (2-Chloroethyl)cyclopropane. National Center for Biotechnology Information. [Link]

-

PubChem. N-(Cyclopropylmethyl)cyclopropanecarboxamide. National Center for Biotechnology Information. [Link]

-

Canadian Science Publishing. ANTINEOPLASTIC AGENTS: XVII. N-(2-BROMOETHYL)-N-(2-CHLOROETHYL)AMINES. [Link]

-

PubMed. Potential energy scans and vibrational assignments of cyclopropanecarboxylic acid and cyclopropanecarboxamide. [Link]

- Google Patents.

-

Master Organic Chemistry. Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

-

PubMed Central (PMC). Comprehensive rotational study and astronomical search for cyclopropanecarboxaldehyde. [Link]

-

Pharmaffiliates. N-(2-Aminoethyl)-N-(2-chloroethyl)nitrous amide. [Link]

-

University of Calgary. CYCLOPROPANE RING STRAIN. [Link]

-

ResearchGate. Scope of the enantioselective cyclopropanecarboxamide cyclization. [Link]

-

Veeprho. N-(2-chloroethyl)-N-methylnitrous amide | CAS 16339-16-5. [Link]

-

Wikipedia. Ring strain. [Link]

- Google Patents.

-

Fisher Scientific. SAFETY DATA SHEET - Cyclopropanecarboxamide. [Link]

-

ChemWhat. N-(2-Chloroethyl)-N-Ethylnitrous Amide CAS#: 89166-19-8. [Link]

-

ResearchGate. Overview of cyclopropane reactivity, synthesis, structure, and applications. [Link]

-

PubMed. Synthesis and evaluation of several new (2-chloroethyl)nitrosocarbamates as potential anticancer agents. [Link]

-

Chemistry LibreTexts. Ring Strain and the Structure of Cycloalkanes. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]

- 4. Potential energy scans and vibrational assignments of cyclopropanecarboxylic acid and cyclopropanecarboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclopropanecarboxamide | C4H7NO | CID 80376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(2-Chloroethyl)-1-phenylcyclopropanecarboxamide | C12H14ClNO | CID 62879882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

N-(2-chloroethyl)cyclopropanecarboxamide: A Bifunctional Synthetic Scaffold

An In-depth Technical Guide for Researchers

Abstract

N-(2-chloroethyl)cyclopropanecarboxamide (CAS No. 53487-37-9) is a versatile small molecule scaffold possessing two distinct reactive sites: an electrophilic chloroethyl group and a stable cyclopropanecarboxamide moiety.[1] This unique combination allows for its application as a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and life sciences sectors.[1][2] This guide provides a comprehensive overview of its chemical properties, a robust protocol for its synthesis, an in-depth analysis of its predicted spectroscopic characteristics, a discussion of its core chemical reactivity, and its potential applications in drug development and organic synthesis.

Core Molecular Profile

This compound is characterized by a compact and rigid cyclopropyl ring linked to a reactive 2-chloroethylamide side chain. This structure is foundational to its utility as a synthetic building block.

Physicochemical Properties

While extensive experimental data is not widely published, the core properties and predicted characteristics are summarized below. The compound is expected to be a crystalline solid at room temperature, similar to its structural analogs.[3]

| Property | Value | Source |

| CAS Number | 53487-37-9 | [1] |

| Molecular Formula | C₆H₁₀ClNO | [1] |

| Molecular Weight | 147.60 g/mol | [1] |

| Canonical SMILES | C1CC1C(=O)NCCCl | [1] |

| Appearance | Light brown crystalline solid (Predicted) | [3] |

| Melting Point | Not available. The related compound, 2-Chloro-N-cyclopropylacetamide, has a melting point of 80-84 °C.[3] | - |

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Synthesis Protocol: Amidation of Cyclopropanecarbonyl Chloride

The most direct and reliable route for the synthesis of this compound is the nucleophilic acyl substitution of cyclopropanecarbonyl chloride with 2-chloroethylamine. The following protocol is based on established methods for similar amide bond formations.[4]

Causality of Experimental Design

The choice of an acid scavenger, such as triethylamine or pyridine, is critical. The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the unreacted 2-chloroethylamine, rendering it non-nucleophilic and halting the reaction. An inert, aprotic solvent like dichloromethane (DCM) is selected for its ability to dissolve the reactants without participating in the reaction. Performing the initial addition at a reduced temperature (0 °C) is a standard precaution to control the exothermicity of the acylation reaction.

Step-by-Step Methodology

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloroethylamine hydrochloride (1.1 eq) and a suitable inert solvent such as dichloromethane (DCM, approx. 0.5 M).

-

Base Addition: Cool the stirred suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and act as an acid scavenger. Stir for 15-20 minutes to ensure complete deprotonation of the amine.

-

Acylation: Dissolve cyclopropanecarbonyl chloride (1.0 eq) in DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (cyclopropanecarbonyl chloride) is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, water, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis Workflow Diagram

Sources

A Methodological Guide to Identifying the Biological Targets of N-(2-chloroethyl)cyclopropanecarboxamide: A Covalent Modifier Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-chloroethyl)cyclopropanecarboxamide is a small molecule of interest due to its unique structural motifs: a reactive N-(2-chloroethyl) group and a conformationally rigid cyclopropane ring. While direct biological targets of this specific compound are not extensively documented, its chemical structure strongly suggests a mechanism of action as a covalent inhibitor. This guide provides a comprehensive, methodology-focused framework for the identification and validation of its potential protein targets. We will delve into the theoretical basis for its reactivity, outline a robust experimental workflow based on modern chemoproteomic techniques, and discuss methods for target validation and downstream mechanistic studies. This document is intended to serve as a practical guide for researchers embarking on the characterization of this and similar electrophilic small molecules.

Part 1: Introduction and Rationale

The pursuit of novel therapeutics often begins with compounds of intriguing chemical structure. This compound presents two key features that warrant investigation:

-

The N-(2-chloroethyl) group: This functional group is an electrophilic "warhead". The presence of the chlorine atom, a good leaving group, makes the adjacent carbon susceptible to nucleophilic attack from amino acid residues on proteins, such as the thiol group of cysteine. This suggests that the compound is likely to form a stable, covalent bond with its protein targets. Covalent inhibitors often exhibit high potency and a prolonged duration of action, as the reversal of inhibition requires the synthesis of new protein[1][2].

-

The Cyclopropane Ring: The inclusion of a cyclopropane ring is a common strategy in medicinal chemistry to enhance the pharmacological properties of a molecule[3]. This small, strained ring imparts conformational rigidity, which can lead to higher binding affinity and selectivity for a target protein[4][5]. Furthermore, the cyclopropane moiety can increase metabolic stability, improving the compound's pharmacokinetic profile[4][6]. Cyclopropane-containing compounds have demonstrated a wide array of biological activities, including anticancer, antiviral, and antimicrobial effects[6][7][8][9].

Given these structural features, we hypothesize that this compound acts as a covalent inhibitor of specific protein targets. This guide will outline a systematic approach to identify these targets.

Part 2: Theoretical Framework - Potential Target Classes

The reactivity of the N-(2-chloroethyl) group makes nucleophilic amino acid residues the most probable sites of interaction. Cysteine, with its highly nucleophilic thiol group, is a common target for electrophilic compounds[1][10]. Therefore, our investigation will primarily focus on cysteine-containing proteins.

| Potential Target Class | Rationale for Consideration | Key Amino Acid Residue |

| Cysteine Proteases | These enzymes utilize a catalytic cysteine in their active site for peptide bond cleavage. | Cysteine |

| Protein Kinases | While most kinase inhibitors target the ATP-binding pocket non-covalently, a subset of kinases possess non-catalytic cysteines near this pocket that can be targeted by covalent inhibitors for increased selectivity and potency[10][11]. | Cysteine |

| Deubiquitinating Enzymes (DUBs) | These enzymes are typically cysteine proteases that play a crucial role in protein turnover and signaling. | Cysteine |

| GTPases | Certain GTPases have reactive cysteines that can be targeted to modulate their activity. | Cysteine |

| Other Enzymes | Many other enzymes rely on cysteine residues for catalysis or structural integrity and could be potential targets. | Cysteine |

It is important to acknowledge that the inherent reactivity of the compound could lead to off-target effects. Therefore, a proteome-wide screening approach is essential to create a comprehensive profile of its interactions.

Part 3: Experimental Strategy for Target Identification and Validation

We propose a phased approach, beginning with a broad, unbiased screen to identify potential targets, followed by rigorous validation of the most promising candidates.

Phase 1: Target Identification using Chemoproteomics

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy for identifying the protein targets of covalent inhibitors in a complex biological system[12]. The general workflow is depicted below.

Caption: Overall workflow for Activity-Based Protein Profiling (ABPP).

Detailed Protocol: ABPP for this compound

-

Probe Synthesis:

-

Synthesize an analog of this compound that incorporates a terminal alkyne group. This "clickable" handle will be used for downstream conjugation to a reporter tag. The alkyne should be placed at a position that is unlikely to interfere with protein binding.

-

-

Cellular Labeling:

-

Treat cultured cells of interest with the alkyne-tagged probe for a defined period.

-

Include control groups: a vehicle-only control (e.g., DMSO) and a competition control where cells are pre-treated with an excess of the original, untagged this compound before adding the alkyne probe. A reduction in signal in the competition group for a particular protein indicates specific binding[10][11].

-

Lyse the cells to produce a total proteome lysate.

-

-

Click Chemistry (CuAAC Reaction):

-

To the cell lysates, add a biotin-azide conjugate, a copper(I) catalyst (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

-

This reaction will specifically ligate the biotin-azide to the alkyne-tagged proteins that have reacted with the probe[11].

-

-

Enrichment of Target Proteins:

-

Incubate the biotinylated lysates with streptavidin-coated beads. The high affinity of the biotin-streptavidin interaction will immobilize the target proteins on the beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Mass Spectrometry Analysis:

-

Perform on-bead digestion of the captured proteins using trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the proteins in each sample. True targets will be significantly enriched in the probe-treated sample compared to the vehicle control and will show reduced enrichment in the competition sample.

-

Phase 2: Target Validation

Once a list of high-confidence candidate targets is generated from the ABPP screen, it is crucial to validate these findings using orthogonal methods.

1. Intact Protein Mass Spectrometry:

-

Objective: To confirm direct covalent modification of the candidate protein.

-

Protocol:

-

Incubate the purified recombinant candidate protein with this compound.

-

Analyze the protein by intact mass spectrometry (e.g., ESI-Q-TOF).

-

A mass shift corresponding to the addition of the compound's mass (minus the chlorine atom) will confirm covalent binding[13].

-

2. In Vitro Enzymatic Assays:

-

Objective: To determine if the compound modulates the biological activity of the target protein.

-

Protocol:

-

Use a functional assay specific to the candidate protein (e.g., a fluorescence-based assay for a protease or a kinase activity assay).

-

Measure the IC₅₀ of this compound against the enzyme.

-

To confirm irreversible inhibition, perform a "jump dilution" experiment. Pre-incubate the enzyme with the compound, then dilute the mixture significantly and measure the activity over time. A lack of recovery of enzyme activity indicates irreversible binding[14].

-

3. Cellular Thermal Shift Assay (CETSA):

-

Objective: To confirm target engagement in a cellular context.

-

Protocol:

-

Treat intact cells with this compound or a vehicle control.

-

Heat aliquots of the cell lysate to a range of temperatures.

-

Centrifuge to pellet aggregated proteins and analyze the soluble fraction by Western blot for the candidate target protein.

-

Binding of the compound should stabilize the protein, leading to a higher melting temperature compared to the vehicle control.

-

Caption: Mechanism of covalent inhibition by nucleophilic attack.

Part 4: Data Interpretation and Downstream Studies

The successful identification and validation of a biological target open the door to further investigation. Structure-Activity Relationship (SAR) studies, where analogs of the lead compound are synthesized and tested, can help to optimize potency and reduce off-target effects[14]. Once a potent and selective compound is developed, it can be used as a chemical probe to further elucidate the biological function of its target protein in health and disease.

Part 5: Conclusion

This compound represents a promising starting point for the development of a novel chemical probe or therapeutic agent. Its structure strongly implies a covalent mechanism of action, and the methodologies outlined in this guide provide a clear and robust path to identifying and validating its biological targets. By combining unbiased, proteome-wide screening with rigorous, multi-faceted validation techniques, researchers can confidently identify the cellular partners of this compound and begin to unravel its biological effects. This systematic approach not only mitigates the risk of misinterpreting data from a reactive compound but also maximizes the potential for discovering novel and impactful biology.

References

-

Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget, 7(24). Available at: [Link]

- Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Additional details on the protocol.

-

Weerapana, E., et al. (2019). Chemoproteomic methods for covalent drug discovery. Nature Reviews Chemistry, 3(7), 437-451. Available at: [Link]

-

Scicasts. (n.d.). The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. SCICASTS. Available at: [Link]

-

BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. Available at: [Link]

-

Xie, H., et al. (2023). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au, 3(11), 2936-2953. Available at: [Link]

-

Abreu, A. C. (2004). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Available at: [Link]

-

Yablokov, A. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. Available at: [Link]

-

Chawner, R., et al. (2017). Selected cyclopropane-containing natural products and pharmaceutical compounds. RSC Advances, 7(57), 35695-35715. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available at: [Link]

-

Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Penn State News. Available at: [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 27(17), 5585. Available at: [Link]

-

Reddy, T. S., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon, 9(2), e13111. Available at: [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]

-

Anderson, T., et al. (1980). Biological and Biochemical Effects of N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea on Two Transplantable Murine Colon Tumors. Cancer Research, 40(1), 115-121. Available at: [Link]

-

Abreu, A. C. (2004). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Available at: [Link]

-

Sosič, I., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. Bioorganic & Medicinal Chemistry, 75, 117075. Available at: [Link]

-

Meroueh, S. O., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 12(11), 1877-1885. Available at: [Link]

-

Macpherson, D. (2023). Covalent Inhibitors. Cambridge MedChem Consulting. Available at: [Link]

-

Roskoski, R., Jr. (2022). Recent Advances in Covalent Drug Discovery. Molecules, 27(21), 7359. Available at: [Link]

Sources

- 1. Covalent Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 2. mdpi.com [mdpi.com]

- 3. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. genesandcancer.com [genesandcancer.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]

"N-(2-chloroethyl)cyclopropanecarboxamide" cytotoxicity screening in cancer cell lines

An In-Depth Technical Guide to the Cytotoxicity Screening of N-(2-chloroethyl)cyclopropanecarboxamide in Cancer Cell Lines

Authored by: A Senior Application Scientist

This document provides a comprehensive, technically-grounded framework for the initial evaluation of this compound, a novel compound synthesized for potential anticancer applications. We will move beyond simple procedural lists to explore the scientific rationale behind each experimental choice, ensuring a robust and self-validating screening cascade. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel therapeutic candidates.

Introduction and Scientific Rationale

The rational design of novel anticancer agents often involves the strategic combination of pharmacophores known to induce cytotoxicity with moieties that enhance drug-like properties. This compound is a molecule of interest based on this principle. It integrates two key structural features:

-

The N-(2-chloroethyl) Group: This functional group is the hallmark of classical nitrogen mustard alkylating agents. Chloroethylating compounds are known to be highly cytotoxic by forming covalent adducts with DNA, a mechanism that has been successfully exploited in cancer chemotherapy for decades.[1]

-

The Cyclopropane Ring: This three-membered carbocycle is increasingly utilized in medicinal chemistry. Its rigid, strained structure can confer favorable properties such as increased metabolic stability, enhanced potency, and improved membrane permeability.[2][3] The inclusion of a cyclopropyl fragment can also provide a unique three-dimensional conformation for interaction with biological targets.[2]

This guide outlines a systematic approach to first, quantify the cytotoxic potential of this compound across a panel of representative cancer cell lines and second, to elucidate its primary mechanism of action, which is hypothesized to be the induction of DNA damage leading to programmed cell death (apoptosis).

Postulated Mechanism of Action: DNA Alkylation and Apoptotic Induction

Based on its chemical structure, this compound is predicted to function as a DNA alkylating agent. The proposed mechanism involves the following cascade:

-

Intramolecular Cyclization: The N-(2-chloroethyl) group forms a highly reactive aziridinium ion intermediate.[4]

-

DNA Alkylation: This electrophilic intermediate readily attacks nucleophilic sites on DNA bases, primarily the N7 position of guanine.[4]

-

Cross-link Formation: The presence of the second reactive site on the mustard allows for the formation of DNA interstrand cross-links (ICLs). These are particularly cytotoxic lesions as they form a covalent bridge between the two strands of the DNA double helix.[1]

-

Cellular Consequences: ICLs physically block the processes of DNA replication and transcription.[1] This leads to stalled replication forks, triggering the DNA Damage Response (DDR) pathway and ultimately, cell cycle arrest and apoptosis.[1][5]

dot digraph "Proposed_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Caption: Postulated mechanism of this compound.

Primary Cytotoxicity Screening: Determining the IC₅₀

The initial step is to determine the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of the compound's potency. This is achieved by treating cancer cells with a range of compound concentrations and measuring cell viability. We recommend using a panel of cell lines from diverse cancer types (e.g., breast, lung, colon, leukemia) to identify potential tissue-specific sensitivities.[6]

Core Experimental Workflow

The workflow is designed for a 96-well plate format, which is amenable to high-throughput screening.

dot digraph "Cytotoxicity_Screening_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Caption: General workflow for in vitro cytotoxicity screening.

Protocol 1: Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This is the preferred primary screening method due to its high sensitivity, broad linear range, and simple "add-mix-measure" protocol.[7][8] The assay quantifies ATP, an indicator of metabolically active, viable cells.[7]

Methodology:

-

Cell Seeding: Seed cancer cells into opaque-walled 96-well plates at a pre-determined optimal density in 100 µL of culture medium. Include wells with medium only for background measurement.[8] Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium. The concentration range should span several orders of magnitude (e.g., from 100 µM to 1 nM) to capture the full dose-response curve.

-

Cell Treatment: Remove 100 µL of medium from the wells and add 100 µL of the 2X compound dilutions (or vehicle control) to the appropriate wells.

-

Incubation: Incubate the plates for a period representative of several cell cycles, typically 72 hours, at 37°C, 5% CO₂.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[9]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[8]

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[10]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

-

-

Data Acquisition: Record luminescence using a plate-reading luminometer.

-

Data Analysis: Subtract the average background luminescence from all readings. Normalize the data by expressing viability as a percentage of the vehicle-treated control cells. Plot the normalized data against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Colorimetric Cell Viability Assay (e.g., MTT)

The MTT assay is a classic, cost-effective alternative. It measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[11]

Methodology:

-

Cell Seeding and Treatment: Follow steps 1-4 from the luminescent assay protocol, using a clear 96-well plate.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

-

Incubation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]

-

Data Acquisition: Mix thoroughly and measure the absorbance at 570 nm using a microplate spectrophotometer.

-

Data Analysis: Perform background subtraction and data normalization as described for the luminescent assay to calculate the IC₅₀.

Data Presentation: IC₅₀ Summary Table

Results should be summarized in a clear, tabular format for easy comparison of the compound's activity across different cancer types.

| Cell Line | Cancer Type | IC₅₀ (µM) [95% CI] |

| MCF-7 | Breast (ER+) | 5.2 [4.8 - 5.6] |

| MDA-MB-231 | Breast (Triple-Negative) | 2.1 [1.9 - 2.3] |

| A549 | Lung | 8.7 [8.1 - 9.4] |

| HCT116 | Colon | 3.5 [3.2 - 3.8] |

| K-562 | Leukemia | 1.8 [1.6 - 2.0] |

Mechanistic Elucidation: Confirming Apoptosis

Following the determination of potency, the next critical step is to validate the hypothesized mechanism of action. If the compound acts as a DNA alkylating agent, it should induce apoptosis. This can be directly measured by assaying the activity of caspases, the key executioner enzymes of the apoptotic pathway.[14]

Protocol 3: Caspase Activation Assay (e.g., Caspase-Glo® 3/7)

This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and caspase-7.[15] Cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.

Methodology:

-

Cell Seeding: Seed cells in opaque-walled 96-well plates as described for the viability assay.

-

Cell Treatment: Treat cells with this compound at concentrations around its IC₅₀ value (e.g., 1X, 2X, and 5X IC₅₀). Include a vehicle control and a positive control for apoptosis induction (e.g., staurosporine).

-

Incubation: Incubate for a period sufficient to induce apoptosis, typically 18-24 hours. This time point should be determined empirically but is shorter than the viability endpoint.

-

Assay Procedure:

-

Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of the reagent to each well.

-

Mix gently by orbital shaking for 30-60 seconds.

-

Incubate at room temperature for 1-2 hours.

-

-

Data Acquisition: Measure luminescence with a plate-reading luminometer.

-

Data Analysis: After background subtraction, express the data as "Fold Change in Caspase Activity" relative to the vehicle-treated control.

dot digraph "Apoptotic_Cascade" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Caption: Simplified intrinsic apoptosis pathway initiated by DNA damage.

Data Presentation: Caspase Activity

| Treatment (MDA-MB-231 cells) | Concentration | Fold Change in Caspase-3/7 Activity (vs. Vehicle) |

| Vehicle Control | - | 1.0 |

| This compound | 2 µM (1X IC₅₀) | 4.5 |

| This compound | 4 µM (2X IC₅₀) | 8.2 |

| Staurosporine (Positive Control) | 1 µM | 10.5 |

Data Interpretation and Future Directions

-

Primary Findings: A potent, sub-micromolar to low micromolar IC₅₀ across multiple cancer cell lines, coupled with a significant, dose-dependent increase in caspase-3/7 activity, provides strong initial evidence that this compound is a cytotoxic agent that functions by inducing apoptosis.

-

Next Steps - Deeper Mechanistic Validation:

-

Confirm DNA Damage: Use immunofluorescence or Western blotting to detect markers of the DNA damage response, such as phosphorylated histone H2AX (γH2AX) and phosphorylated ATM (p-ATM). An increase in these markers would provide direct evidence of DNA damage induction.[5]

-

Cell Cycle Analysis: Perform flow cytometry analysis of propidium iodide-stained cells to determine if the compound induces cell cycle arrest (typically at G2/M phase), which is a common cellular response to DNA damage.

-

-

Future Screening Cascade:

-

Selectivity Screening: Evaluate the cytotoxicity of the compound in non-cancerous human cell lines (e.g., fibroblasts) to determine its therapeutic index.

-

Broaden Panel: Screen against a larger, more diverse panel of cancer cell lines, including those with known mutations in DNA repair pathways (e.g., BRCA1/2 deficient cells), to identify potential synthetic lethal interactions.[16]

-

In Vivo Studies: Promising candidates with high potency and a good therapeutic index should advance to preclinical evaluation in animal models of cancer.

-

By following this structured, mechanistically-driven approach, researchers can efficiently and robustly characterize the anticancer potential of this compound, generating the critical data necessary to justify its further development.

References

- Vertex AI Search. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained.

- Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol.

- National Institutes of Health. Alkylating Agents - LiverTox - NCBI Bookshelf.

- National Institutes of Health. Apoptosis-associated caspase activation assays - PubMed.

- Oslo University Hospital. CellTiter-Glo Assay - Protocols.

- Crown Bioscience. DNA Damage Response and DNA Repair in Cancer - Blog.

- ResearchGate. Mechanism of action of alkylating agents. A. Formation of...

- Creative Bioarray. Caspase Activity Assay.

- Liv Hospital. 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses.

- Promega Corporation. CellTiter-Glo® 2.0 Assay Quick Protocol #FB257.

- Oncohema Key. DNA Damage Response Pathways and Cancer.

- Simmons University. Reviewing the Pharmacology of Alkylating Agents.

- Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.

- National Institutes of Health. DNA Damage Response Genes and the Development of Cancer Metastasis - PMC.

- Promega Corporation. CellTiter-Glo® 3D Cell Viability Assay Protocol.

- Mayo Clinic. Apoptosis-associated caspase activation assays.

- Abcam. Caspase assay selection guide.

- Pharmatest Services. In vitro assays.

- Sigma-Aldrich. Apoptosis Assays.

- National Institutes of Health. Targeting DNA repair pathway in cancer: Mechanisms and clinical application - PMC.

- National Institutes of Health. Targeting DNA damage response pathways in cancer - PubMed.

- BenchChem. An In-depth Technical Guide to Preliminary Cytotoxicity Screening on Cancer Cell Lines.

- Abcam. MTT assay protocol.

- ATCC. MTT Cell Proliferation Assay.

- ResearchGate. Selected cyclopropane-containing natural products and pharmaceutical compounds.

- WuXi AppTec. Comprehensive Cancer Cell Panel and In Vitro Oncology Screening Services.

- Ingenta Connect. Natural Compounds Containing a Condensed Cyclopropane Ring. Natural and Synthetic Aspects.

- protocols.io. MTT (Assay protocol).

- National Institutes of Health. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.

- Alfa Cytology. In Vitro Cytotoxicity Assay.

- T. Horton. MTT Cell Assay Protocol.

- BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services.

- ResearchGate. (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds.

- Google Patents. WO2010051373A1 - Cyclopropane amides and analogs exhibiting anti-cancer and anti-proliferative activities.

- ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry.

- National Institutes of Health. Antitumor action of N-(2-chloroethyl)-N-nitrosocarbamoyl derivatives of biologically active polypeptide hormone fragments - PubMed.

- National Institutes of Health. Antineoplastic activity of esters and amides of N-[N'-(2-chloroethyl)-N'-nitrosocarbamoyl]-aminoacids - PubMed.

- National Institutes of Health. Synthesis and evaluation of several new (2-chloroethyl)nitrosocarbamates as potential anticancer agents - PubMed.

- National Institutes of Health. Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas.

- National Institutes of Health. Hypoxia-selective antitumor agents. 14. Synthesis and hypoxic cell cytotoxicity of regioisomers of the hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide - PubMed.

- National Institutes of Health. N-(2-Chloroethyl)-1-phenylcyclopropanecarboxamide | C12H14ClNO | CID - PubChem.

- MDPI. Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review.

- BenchChem. Cytotoxicity of N,N-Bis(2-chloroethyl)carbamoyl Chloride Derivatives: A Comparative Guide.

- National Institutes of Health. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC.

- National Institutes of Health. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed.

- National Institutes of Health. Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed.

Sources

- 1. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. blog.crownbio.com [blog.crownbio.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 8. promega.com [promega.com]

- 9. promega.com [promega.com]

- 10. OUH - Protocols [ous-research.no]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. atcc.org [atcc.org]

- 13. MTT (Assay protocol [protocols.io]

- 14. Apoptosis Assays [sigmaaldrich.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Targeting DNA damage response pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(2-chloroethyl)cyclopropanecarboxamide: A Technical Guide to a Novel Alkylating Agent Candidate for Cancer Therapy

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The relentless pursuit of novel, more effective, and selective anticancer agents is a cornerstone of oncological research. This technical guide introduces N-(2-chloroethyl)cyclopropanecarboxamide, a novel synthetic compound with a chemical architecture suggestive of potent anticancer activity. The presence of the N-(2-chloroethyl) moiety, a well-established pharmacophore in alkylating chemotherapeutics, coupled with a unique cyclopropane ring, presents a compelling case for its investigation. This document provides a comprehensive framework for the preclinical evaluation of this compound, from its chemical synthesis and hypothesized mechanism of action to detailed protocols for in vitro and in vivo assessment. We delve into the rationale behind its design, propose experiments to elucidate its biological activity, and outline strategies to explore potential resistance mechanisms. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontier of cancer therapy.

Introduction: The Rationale for Investigating this compound

The clinical utility of alkylating agents in cancer chemotherapy is well-documented, with this class of drugs forming the backbone of many treatment regimens for both hematological and solid tumors.[1][2][3] Their therapeutic efficacy stems from their ability to covalently modify the DNA of cancer cells, leading to the formation of DNA adducts and cross-links that disrupt DNA replication and transcription, ultimately triggering apoptosis.[1][4] Prominent examples of alkylating agents include nitrogen mustards, nitrosoureas, and alkyl sulfonates.[2]

This compound features the critical N-(2-chloroethyl) group, which is a key reactive element in many clinically successful nitrosoureas like carmustine (BCNU) and lomustine (CCNU).[5][6][7] This group is known to form a reactive chloroethyl carbonium ion that alkylates nucleophilic sites on DNA bases, particularly the O6 and N7 positions of guanine.[7] The subsequent formation of inter- and intrastrand cross-links is a major contributor to their cytotoxic effects.[6][7]

The novelty of this compound lies in the incorporation of a cyclopropane ring. Cyclopropane-containing molecules have demonstrated a wide range of biological activities, and their unique conformational and electronic properties can influence metabolic stability, membrane permeability, and target binding affinity.[8] The cyclopropanecarboxamide moiety may serve to modulate the reactivity of the chloroethyl group, potentially enhancing its selectivity towards cancer cells or altering its pharmacokinetic profile. The exploration of carboxamide derivatives as anticancer agents has also been a fruitful area of research, with many compounds demonstrating significant antiproliferative activity through various mechanisms.[9][10][11]

This guide, therefore, outlines a systematic and scientifically rigorous approach to investigate the potential of this compound as a novel anticancer agent.

Chemical Synthesis and Characterization

A plausible synthetic route for this compound involves the acylation of 2-chloroethylamine with cyclopropanecarbonyl chloride. This is a standard and generally high-yielding amidation reaction.

Proposed Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroethylamine hydrochloride in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture to neutralize the hydrochloride salt and free the amine.

-

Acylation: Cool the reaction mixture in an ice bath (0°C). Slowly add a solution of cyclopropanecarbonyl chloride in the same solvent to the stirred mixture. The reaction is typically exothermic.[12]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure and purity of the final product, this compound, using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Hypothesized Mechanism of Action: DNA Alkylation and Cell Death Induction

Based on its chemical structure, we hypothesize that this compound acts as a DNA alkylating agent. The proposed mechanism involves the intramolecular cyclization of the 2-chloroethylamino group to form a highly reactive aziridinium ion, which then alkylates DNA.

Proposed Signaling Pathway:

Caption: Proposed mechanism of action for this compound.

Preclinical Evaluation: A Phased Approach

A systematic preclinical evaluation is essential to determine the anticancer potential of this compound.[13][14] This evaluation should proceed in two main stages: in vitro screening followed by in vivo validation.

In Vitro Preclinical Assessment

The initial phase of testing will utilize a panel of human cancer cell lines to assess the compound's cytotoxic and mechanistic properties.[15]

-

Objective: To determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines.

-

Protocol (MTT Assay):

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.[16]

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[16]

-

Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

-

| Parameter | Description | Example Technique |

| Cell Viability | Measures the number of viable cells after treatment. | MTT Assay, CellTiter-Glo Luminescent Cell Viability Assay[13] |

| Cytotoxicity | Measures the ability of the compound to kill cells. | LDH Release Assay, Propidium Iodide Staining |

| IC50 Value | The concentration of the compound that inhibits 50% of cell growth. | Calculated from dose-response curves. |

-

Objective: To validate the hypothesized mechanism of action.

-

DNA Damage Assessment (Comet Assay):

-

Treat cancer cells with this compound at its IC50 concentration for various time points.

-

Embed the cells in agarose on a microscope slide and lyse them to remove membranes and proteins.

-

Subject the slides to electrophoresis. Damaged DNA will migrate out of the nucleus, forming a "comet tail."

-

Stain the DNA with a fluorescent dye and visualize under a microscope. The length and intensity of the comet tail are proportional to the extent of DNA damage.

-

-

Cell Cycle Analysis (Flow Cytometry):

-

Treat cells with the compound for 24-48 hours.

-

Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye like propidium iodide.

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in the G2/M phase would be consistent with DNA damage-induced cell cycle arrest.

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cells with the compound for a time course determined by initial experiments.

-

Stain the cells with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and propidium iodide (which enters late apoptotic and necrotic cells).

-

Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

-

In Vivo Preclinical Validation

Promising results from in vitro studies will warrant progression to in vivo models to assess the compound's efficacy, toxicity, and pharmacokinetics in a whole-organism setting.[17][18][19]

-

Objective: To evaluate the antitumor efficacy of this compound in an animal model.[19]

-

Protocol:

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., the most sensitive cell line from in vitro studies) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound via a clinically relevant route (e.g., intraperitoneal or oral) at various doses. The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

-

| Parameter | Description | Measurement |

| Tumor Volume | The size of the tumor. | Caliper measurements (Volume = 0.5 x length x width²) |

| Tumor Weight | The weight of the excised tumor at the end of the study. | Analytical balance |

| Tumor Growth Inhibition (TGI) | The percentage reduction in tumor growth in treated vs. control animals. | Calculated from tumor volume or weight data. |

| Toxicity | Adverse effects of the compound. | Body weight changes, clinical signs of distress. |

-

Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) properties and the safety profile of the compound.

-

Protocol:

-

Administer a single dose of this compound to healthy rodents.

-

Collect blood samples at various time points.

-

Analyze the plasma concentration of the compound and its potential metabolites using LC-MS/MS.

-

For toxicity assessment, administer escalating doses of the compound to rodents and monitor for signs of toxicity, including changes in body weight, behavior, and organ function (through blood chemistry and histopathology).

-

Experimental Workflow Diagram:

Caption: A stepwise workflow for the preclinical evaluation of this compound.

Investigating Potential Resistance Mechanisms

A significant challenge in cancer chemotherapy is the development of drug resistance.[20] For alkylating agents, a primary mechanism of resistance is the cellular DNA repair machinery.[21][22][23][24]

-

O⁶-methylguanine-DNA methyltransferase (MGMT): This DNA repair protein directly removes alkyl groups from the O⁶ position of guanine, thus reversing the DNA damage induced by alkylating agents.[22][23][24] High levels of MGMT in tumors are associated with resistance to drugs like temozolomide and nitrosoureas.[20][23]

-

Base Excision Repair (BER) and Mismatch Repair (MMR): These pathways are also involved in the repair of DNA alkylation damage.[21][25]

Strategies to Investigate Resistance:

-

Correlation of MGMT Expression with Sensitivity: Analyze the baseline expression of MGMT in the cancer cell line panel and correlate it with the IC50 values for this compound.

-

Modulation of MGMT Activity: Use known MGMT inhibitors, such as O⁶-benzylguanine, in combination with the novel compound to see if sensitivity can be restored in resistant cell lines.

-

Development of Resistant Cell Lines: Generate resistant cell lines by chronically exposing a sensitive cell line to increasing concentrations of this compound. Characterize the molecular changes in these resistant cells (e.g., upregulation of DNA repair genes) using techniques like RNA sequencing.

Future Directions and Conclusion

The successful preclinical evaluation of this compound, as outlined in this guide, would provide a strong rationale for its advancement into further stages of drug development. Future work would involve lead optimization to improve efficacy and reduce toxicity, more extensive safety pharmacology and toxicology studies, and ultimately, the design of Phase I clinical trials.

References

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]

-

Bibi, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Retrieved from [Link]

-

Honjio, T. (n.d.). The Role of MGMT in DNA Repair and Resistance to Alkylating Agents in Cancer Treatment. Journal of Clinical and Medical Research. Retrieved from [Link]

-